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Compound of Interest

Compound Name: Azalamellarin N

Cat. No.: B12383977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azalamellarin N analogs, focusing on their

structure-activity relationships (SAR). Azalamellarins are synthetic derivatives of the marine

natural product lamellarin N, where the characteristic lactone B-ring is replaced by a lactam

ring. This modification has been shown to significantly influence their biological activity,

particularly as potent inhibitors of cancer-related kinases. This guide summarizes key

quantitative data, details relevant experimental protocols, and visualizes associated signaling

pathways and workflows.

Data Presentation: Comparative Biological Activity
of Azalamellarin N Analogs
The biological activity of Azalamellarin N and its analogs has been primarily evaluated against

drug-resistant epidermal growth factor receptor (EGFR) mutants and various cancer cell lines.

The substitution pattern on the A-ring and the integrity of the lactam B-ring are crucial

determinants of their inhibitory potency and selectivity.
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Compound R¹ R²

EGFR
T790M/L858
R IC₅₀ (nM)
[1][2]

EGFR WT
IC₅₀ (nM)[1]
[2]

Selectivity
Index
(WT/Mutant)

Azalamellarin

N (5)
OMe OMe >1000 >1000 -

Analog 6 O(CH₂)₃NMe₂ OMe 16 61 3.8

Analog 7 OMe O(CH₂)₃NMe₂ 11 46 4.2

Analog 10 O(CH₂)₃NMe₂ O(CH₂)₃NMe₂ 1.7 4.6 2.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity. Selectivity Index is the ratio of IC₅₀ for wild-type (WT) EGFR to mutant

EGFR, with higher values indicating greater selectivity for the mutant.

Compound
HuCCA-1 IC₅₀
(µM)[3][4]

A549 IC₅₀ (µM)
[3][4]

HepG2 IC₅₀
(µM)[3][4]

MOLT-3 IC₅₀
(µM)[3][4]

Azalamellarin D

(3)
0.53 0.84 0.76 0.48

N-allyl-

azalamellarin D
>10 >10 >10 >10

N-propyl-

azalamellarin D
>10 >10 >10 >10

IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of

cell growth.

Key SAR Observations:

Lactam Ring: The replacement of the lactone ring in lamellarins with a lactam ring in

azalamellarins is a key modification. The lactam NH group is thought to be responsible for

the enhanced inhibitory activity through hydrogen bonding interactions with the kinase

domain.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://bpsbioscience.com/media/wysiwyg/Kinases/79700__1.pdf
https://www.promega.com/resources/protocols/product-information-sheets/n/gsk3-beta-kinase-enzyme-system-protocol/
https://bpsbioscience.com/media/wysiwyg/Kinases/79700__1.pdf
https://www.promega.com/resources/protocols/product-information-sheets/n/gsk3-beta-kinase-enzyme-system-protocol/
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://bpsbioscience.com/media/wysiwyg/Kinases/79700__1.pdf
https://www.promega.com/resources/protocols/product-information-sheets/n/gsk3-beta-kinase-enzyme-system-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A-Ring Substituents: The nature and position of substituents on the A-ring significantly

impact the potency and selectivity of Azalamellarin N analogs. The introduction of 3-

(dimethylamino)propoxy groups at the C20 and C21 positions dramatically increases the

inhibitory activity against the EGFR T790M/L858R mutant.[1][2] The analog with two such

groups (Analog 10) exhibited the highest potency.[1][2]

N-Alkylation of Lactam: N-alkylation of the lactam nitrogen in azalamellarin D with allyl or

propyl groups leads to a significant decrease in cytotoxicity, highlighting the importance of

the unsubstituted lactam NH for activity.[4]

Kinase Selectivity: Azalamellarin N analogs have also shown activity against other kinases,

such as Glycogen Synthase Kinase-3β (GSK-3β). The lactam ring modification was found to

markedly increase GSK-3β inhibitory activity compared to the corresponding lamellarins.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR T790M/L858R Tyrosine Kinase Assay
This assay is designed to measure the enzymatic activity of the drug-resistant EGFR mutant

and the inhibitory effects of the test compounds.

Reagents and Materials:

Recombinant EGFR T790M/L858R enzyme

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)

ATP (Adenosine triphosphate)

Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

Test compounds (Azalamellarin N analogs) dissolved in DMSO

Kinase-Glo® Luminescent Kinase Assay Kit

96-well plates
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Plate reader capable of measuring luminescence

Procedure:

1. Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate

in each well of a 96-well plate.

2. Add the test compounds at various concentrations to the wells. A control with no inhibitor

is also included.

3. Initiate the kinase reaction by adding a specific concentration of ATP to each well.

4. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

5. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which

generates a luminescent signal inversely proportional to the kinase activity.

6. The luminescence is measured using a plate reader.

7. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Reagents and Materials:

Cancer cell lines (e.g., HuCCA-1, A549, HepG2, MOLT-3)

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics

Test compounds (Azalamellarin N analogs) dissolved in DMSO

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with various concentrations of the test compounds for a specified duration

(e.g., 48 or 72 hours).

3. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at

37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to

purple formazan crystals.

4. Carefully remove the medium containing MTT and add the solubilization solution to

dissolve the formazan crystals.

5. Measure the absorbance of the resulting purple solution using a microplate reader at a

wavelength of 570 nm.

6. The cell viability is expressed as a percentage of the untreated control, and the IC₅₀

values are determined.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: EGFR signaling pathway and the inhibitory action of Azalamellarin N analogs.
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Caption: Workflow for determining the cytotoxicity of Azalamellarin N analogs using the MTT

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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